molecular formula C13H10F2O B7837812 (3',3-Difluorobiphenyl-5-yl)methanol

(3',3-Difluorobiphenyl-5-yl)methanol

Cat. No.: B7837812
M. Wt: 220.21 g/mol
InChI Key: MUNNLKJRHUYIFJ-UHFFFAOYSA-N
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Description

(3',3-Difluorobiphenyl-5-yl)methanol is a chemical compound characterized by a biphenyl core with two fluorine atoms at the 3' and 3 positions and a methanol group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3',3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:

  • Biphenyl Derivative Synthesis: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.

  • Methanol Group Introduction: The methanol group is introduced through a reaction with methanol under specific conditions, often involving catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3',3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding ketones or carboxylic acids.

  • Reduction: Reduction of the methanol group to form corresponding alkanes.

  • Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: (3',3-Difluorobiphenyl-5-yl)carboxylic acid.

  • Reduction: (3',3-Difluorobiphenyl-5-yl)methane.

  • Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(3',3-Difluorobiphenyl-5-yl)methanol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which (3',3-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and methanol group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.

Comparison with Similar Compounds

(3',3-Difluorobiphenyl-5-yl)methanol is compared with other similar compounds, such as:

  • Biphenyl-5-ylmethanol: Lacks fluorine atoms, resulting in different reactivity and properties.

  • 3',3-Difluorobiphenyl-4-ylmethanol: Similar structure but with the methanol group at a different position, leading to distinct chemical behavior.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

(3',3-Difluorobiphenyl-5-yl)methanol is a fluorinated organic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two fluorine atoms at the 3' position of the biphenyl structure, which can significantly influence its chemical properties and biological interactions. Fluorinated compounds are known for their enhanced lipophilicity and metabolic stability, which often translates to improved binding affinities for biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substituents enhance the compound's binding affinity through:

  • Hydrogen bonding : Interactions with polar residues in target proteins.
  • Hydrophobic interactions : Favorable interactions with non-polar regions.
  • Van der Waals forces : Contributing to overall binding energy.

These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which may result in therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that fluorinated biphenyl compounds exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro
AntitumorInhibited proliferation of cancer cells

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests a promising role for this compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of the compound using a mouse model of induced inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

[3-fluoro-5-(3-fluorophenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNNLKJRHUYIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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